molecular formula C9H24O3Si3 B098068 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane CAS No. 15901-49-2

2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane

Cat. No.: B098068
CAS No.: 15901-49-2
M. Wt: 264.54 g/mol
InChI Key: DGLJYEKNUTVPAE-UHFFFAOYSA-N
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Description

2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane is an organosilicon compound with the molecular formula C9H24O3Si3 and a molecular weight of 264.54 g/mol . It is a cyclic siloxane with three silicon atoms, each bonded to an oxygen atom and two alkyl groups (ethyl and methyl). This compound is known for its unique chemical properties and applications in various fields.

Scientific Research Applications

2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane has numerous scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane can be synthesized through the hydrolysis and condensation of organosilicon precursors. One common method involves the hydrolysis of triethylmethylsilane in the presence of a catalyst, followed by cyclization to form the cyclic trisiloxane structure . The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale hydrolysis and condensation processes. The use of efficient catalysts and optimized reaction conditions allows for high yields and purity of the compound. The process may also involve purification steps such as distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxane oligomers, and substituted silanes. These products have various applications in materials science, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane involves its ability to form stable siloxane bonds and interact with various molecular targets. The compound can undergo hydrolysis to form silanols, which can further condense to form siloxane networks. These networks provide unique mechanical and chemical properties, making the compound valuable in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane is unique due to the presence of both ethyl and methyl groups, which provide a balance of hydrophobicity and reactivity. This combination allows for its use in a wide range of applications, from materials science to biotechnology .

Properties

IUPAC Name

2,4,6-triethyl-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLJYEKNUTVPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si]1(O[Si](O[Si](O1)(C)CC)(C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90333910
Record name 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15901-49-2
Record name 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90333910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Triethyl-2,4,6-trimethylcyclotrisiloxane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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